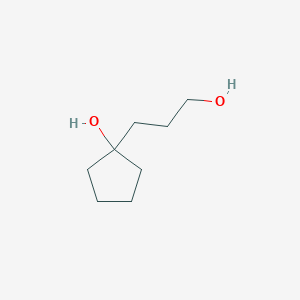

1-(3-Hydroxypropyl)cyclopentan-1-ol

Description

1-(3-Hydroxypropyl)cyclopentan-1-ol is a bicyclic alcohol featuring a cyclopentane ring substituted with a hydroxyl group at the 1-position and a 3-hydroxypropyl chain. This dual hydroxyl functionality distinguishes it from simpler cyclopentanol derivatives, conferring unique physicochemical properties such as enhanced polarity and hydrogen-bonding capacity.

Properties

CAS No. |

73057-71-3 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-(3-hydroxypropyl)cyclopentan-1-ol |

InChI |

InChI=1S/C8H16O2/c9-7-3-6-8(10)4-1-2-5-8/h9-10H,1-7H2 |

InChI Key |

CWMQKYRQDSQHFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 1-(3-Hydroxypropyl)cyclopentan-1-ol and related compounds:

Key Findings

Polarity and Reactivity: The dual hydroxyl groups in this compound likely enhance its polarity compared to ketone-containing analogs (e.g., ), making it more soluble in polar solvents like water or ethanol. In contrast, sulfur- or halogen-substituted derivatives () exhibit distinct reactivity due to electrophilic substituents (e.g., dithiolane or trifluoromethyl groups), which may favor nucleophilic or radical reactions .

Synthetic Challenges: The trifluoromethyl and chloropyridinyl substituents in required HFIP as an additive for synthesis, achieving only 44% yield, whereas simpler alcohols (e.g., tricyclopropylpentanol in ) were synthesized via cobalt-catalyzed cross-coupling with higher precision .

Spectroscopic Differentiation :

- Ketone-containing analogs () show characteristic carbonyl peaks in IR (≈1700 cm⁻¹) and 13C NMR (≈200 ppm), absent in this compound. The latter would instead display broad O-H stretches (≈3300 cm⁻¹) .

Applications :

- Heterocyclic analogs () are prioritized in medicinal chemistry for their bioactivity, whereas this compound’s diol structure may suit it for polymer crosslinking or chiral resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.